5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a brominated pyrimidinedione derivative characterized by ethyl substituents at the 1- and 3-positions of the tetrahydropyrimidine ring. The bromine atom at position 5 and the diethyl groups likely influence its physicochemical properties, such as lipophilicity and solubility, which are pivotal for its biological or industrial applications .
Properties
IUPAC Name |
5-bromo-1,3-diethyl-5H-pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5-6H,3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWUAWJMGISFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C=[N+](C1=O)CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or various amines can be used in substitution reactions, typically in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding N-oxide .
Scientific Research Applications
Chemical Overview
- IUPAC Name: 5-bromo-1,3-diethylpyrimidine-2,4(1H,3H)-dione
- Molecular Formula: C8H11BrN2O2
- CAS Number: 154127-52-3
- Physical Form: Solid
- Purity: Typically ≥ 95%
Medicinal Chemistry
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is being investigated as a potential pharmacophore for drug development. Its structure allows it to act as a building block for synthesizing various bioactive molecules. Notably:
- Anticancer Agents: Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that several synthesized bromopyrimidine derivatives showed significant activity against cancer cell lines when compared to standard treatments like Dasatinib .
- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis .
Materials Science
In the realm of materials science, 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is being explored for its potential in developing novel materials. Its unique electronic and optical properties make it a candidate for:
- Organic Electronics: The compound can be utilized in the synthesis of organic semiconductors and photovoltaic materials due to its electronic characteristics.
- Polymer Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds that can be incorporated into polymer matrices for enhanced functionality.
Biological Studies
The compound's interaction with biological macromolecules has been a focal point of research:
- Enzyme Inhibition: Studies suggest that 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can aid in the design of selective enzyme inhibitors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl groups may play a role in enhancing the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
This could improve membrane permeability but reduce aqueous solubility . Bromacil’s sec-butyl and methyl groups contribute to its herbicidal activity by enabling strong binding to plant acetolactate synthase (ALS) enzymes . 5-Bromouracil’s lack of alkyl groups allows it to mimic uracil in nucleic acids, leading to DNA/RNA incorporation errors in rapidly dividing cells (antineoplastic mechanism) .
Synthetic Pathways :
- Bromacil and related compounds are synthesized via alkylation reactions using dimethyl/diethyl carbonates under microwave irradiation, as demonstrated for quinazolinediones .
- The target compound may require similar alkylation steps, with bromination occurring either pre- or post-alkylation .
Applications :
- Bromacil : Broad-spectrum herbicide, particularly effective against perennial weeds .
- 5-Bromouracil : Used in oncology (e.g., radiosensitizer) and molecular biology (DNA replication studies) .
- Quinazolinediones : Antihypertensive activity via modulation of calcium channels or angiotensin receptors .
Biological Activity
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by:
- Bromine atom at position 5
- Ethyl groups at positions 1 and 3
- A tetrahydropyrimidine ring
These structural features contribute to its reactivity and potential biological activities.
The biological activity of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is primarily attributed to its interactions with various biological macromolecules. The bromine atom enhances its ability to engage in halogen bonding , which can influence enzyme binding and receptor modulation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors involved in neurological and inflammatory responses.
Biological Activity Overview
Research indicates that 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated efficacy against various pathogens in vitro. |
| Antioxidant | Exhibits free radical scavenging activity. |
| Anticancer | Potential as an anticancer agent through modulation of cell signaling pathways. |
| Anti-inflammatory | May reduce inflammation markers in experimental models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anticancer Activity :
Comparative Analysis
When compared to similar compounds, such as 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (which lacks the bromine atom), 5-bromo derivatives generally exhibit enhanced reactivity and biological activity due to the presence of the halogen .
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Bromine at position 5; ethyl groups | Antimicrobial; Antioxidant; Anticancer |
| 1,3-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Lacks bromine | Lower reactivity; Reduced biological activity |
| 5-Chloro-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Chlorine instead of bromine | Altered reactivity; Potentially reduced efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
